![molecular formula C12H8I8P2 B14516354 ([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane) CAS No. 62779-44-6](/img/structure/B14516354.png)
([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): is a complex organophosphorus compound characterized by the presence of biphenyl and tetraiodo-lambda~5~-phosphane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of biphenyl derivatives with phosphorus halides under controlled conditions. The process may include:
Halogenation: Biphenyl is treated with iodine to introduce iodine atoms.
Phosphorylation: The iodinated biphenyl is then reacted with phosphorus trihalides (e.g., phosphorus triiodide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and phosphorylation processes, utilizing advanced reactors and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane) exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to desired outcomes in various applications.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: Another organophosphorus compound with comparable chemical properties.
Uniqueness
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): stands out due to its tetraiodo-lambda~5~-phosphane groups, which impart unique reactivity and potential for diverse applications.
Properties
CAS No. |
62779-44-6 |
|---|---|
Molecular Formula |
C12H8I8P2 |
Molecular Weight |
1229.37 g/mol |
IUPAC Name |
tetraiodo-[4-[4-(tetraiodo-λ5-phosphanyl)phenyl]phenyl]-λ5-phosphane |
InChI |
InChI=1S/C12H8I8P2/c13-21(14,15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)22(17,18,19)20/h1-8H |
InChI Key |
DKDAVCNKZHMZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)P(I)(I)(I)I)P(I)(I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



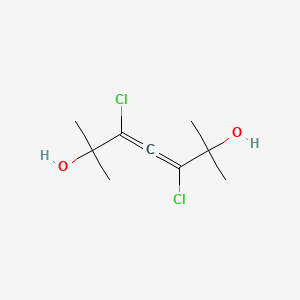
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
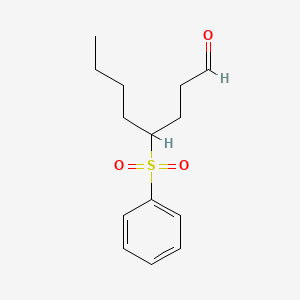
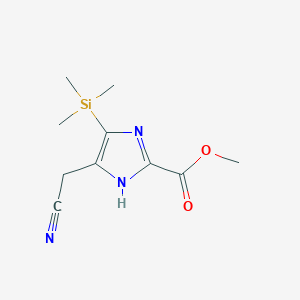

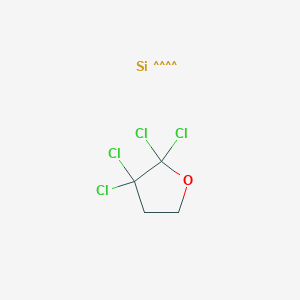
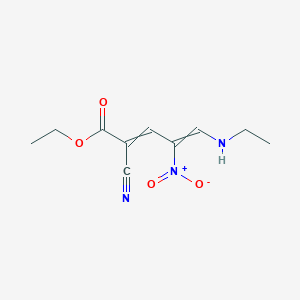
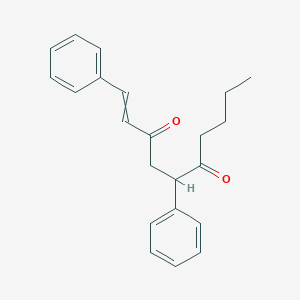
![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
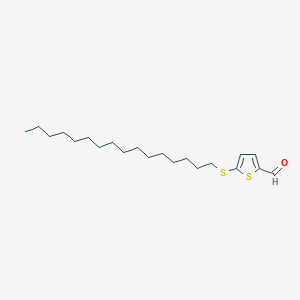
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
